N1-(2-methylquinolin-4-yl)-N2-(3-morpholinopropyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-14-13-17(15-5-2-3-6-16(15)21-14)22-19(25)18(24)20-7-4-8-23-9-11-26-12-10-23/h2-3,5-6,13H,4,7-12H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCNTXJLCWMSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methylquinolin-4-yl)-N2-(3-morpholinopropyl)oxalamide typically involves the reaction of 2-methylquinoline-4-carboxylic acid with 3-morpholinopropylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methylquinolin-4-yl)-N2-(3-morpholinopropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized under strong oxidative conditions.
Reduction: The oxalamide moiety can be reduced to amines under reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Amines and reduced oxalamide derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-methylquinolin-4-yl)-N2-(3-morpholinopropyl)oxalamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring could be involved in π-π stacking interactions, while the morpholine moiety might enhance solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Variations
The oxalamide backbone (N1-C(O)-N2-C(O)-) is conserved across analogs, but substituents dictate pharmacological and physicochemical properties:
Physicochemical Properties
- Solubility : Morpholine-containing derivatives (e.g., the target compound) generally exhibit higher aqueous solubility than adamantyl or trifluoromethyl-substituted analogs due to morpholine’s polar oxygen atom .
- Melting Points: Trifluoromethyl-substituted oxalamides (e.g., 1c in ) show high melting points (~260°C), suggesting strong crystal lattice interactions. The target compound’s melting point is unreported but may align with quinoline derivatives, which typically range between 150–250°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
